3-Methyl-4-vinylpyridin-2-amine
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Overview
Description
3-Methyl-4-vinylpyridin-2-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-vinylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-vinylpyridine with ammonia or primary amines under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize efficient and cost-effective methods. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-vinylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used under appropriate conditions
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-4-vinylpyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-vinylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-vinylpyridine: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Vinylpyridine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
2-Aminopyridine: Lacks the vinyl and methyl groups, resulting in different chemical behavior and applications
Uniqueness
3-Methyl-4-vinylpyridin-2-amine is unique due to the presence of both the vinyl and amine groups, which provide a combination of reactivity and versatility not found in its similar compounds. This makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
4-ethenyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C8H10N2/c1-3-7-4-5-10-8(9)6(7)2/h3-5H,1H2,2H3,(H2,9,10) |
InChI Key |
BBKPKSSTRAGLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1N)C=C |
Origin of Product |
United States |
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